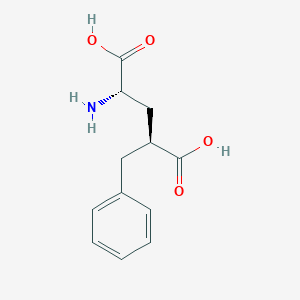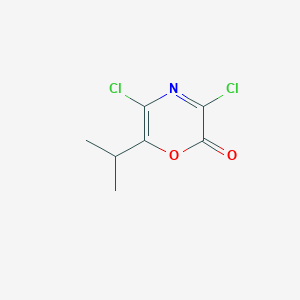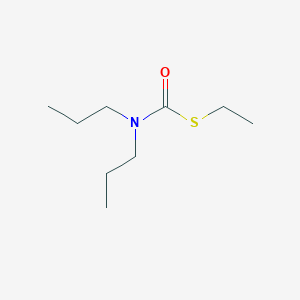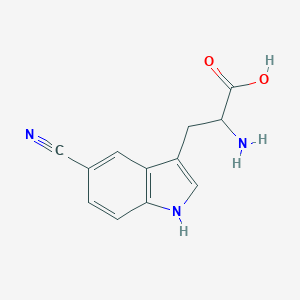
Tetrahydrofurfuryl acetate
描述
Tetrahydrofurfuryl acetate is an organic chemical compound with the molecular formula C₇H₁₂O₃. It is commonly used in food flavoring and cosmetics due to its fruity, ethereal flavor, which is often described as honey, maple, or bread-like . This compound is generally recognized as safe in the United States and is used in various food products such as drinks, ice cream, baked goods, and confectionery .
作用机制
Target of Action
Tetrahydrofurfuryl acetate is an organic chemical compound used primarily for food flavoring and cosmetics . It is generally accepted as safe in the USA . The primary targets of this compound are the taste and smell receptors in humans, where it imparts a fruity ethereal flavor, also described as honey, maple, or bread-like .
Mode of Action
This compound interacts with its targets (taste and smell receptors) by binding to them and triggering a sensory response. This response is then interpreted by the brain as the specific flavor or aroma associated with the compound .
Biochemical Pathways
It is known that the compound is made by reacting tetrahydrofurfuryl alcohol with acetic anhydride . This suggests that it may be involved in esterification reactions within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its flavor and aroma can be affected by the pH, temperature, and other ingredients present in the food or cosmetic product. Additionally, its stability may be influenced by storage conditions such as temperature and exposure to light .
生化分析
Biochemical Properties
Tetrahydrofurfuryl acetate plays a role in various biochemical reactions, particularly in flavor and fragrance applications. It interacts with enzymes such as esterases, which hydrolyze the ester bond, releasing tetrahydrofurfuryl alcohol and acetic acid . These interactions are crucial for its metabolic processing and eventual excretion from the body. Additionally, this compound may interact with proteins and other biomolecules, influencing their structure and function through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound affects various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence in the cellular environment may alter the expression of genes involved in metabolic pathways, leading to changes in the production of metabolites . Additionally, this compound can modulate cell signaling pathways by interacting with membrane receptors or intracellular signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context . For example, it may inhibit esterases by binding to their active sites, preventing the hydrolysis of other ester substrates . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is relatively stable under standard laboratory conditions, but prolonged exposure to heat or light can lead to its degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic activity and gene expression . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not produce significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable impact on cellular function or overall health is detected .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis by esterases to produce tetrahydrofurfuryl alcohol and acetic acid . These metabolites can then enter various metabolic pathways, such as the citric acid cycle, for further processing and energy production . The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s localization and distribution can influence its activity and effectiveness in biochemical reactions and cellular processes .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can participate in metabolic reactions or influence organelle function . The compound’s activity and function can be affected by its subcellular localization, as different compartments provide distinct microenvironments for biochemical interactions .
准备方法
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl acetate is synthesized by reacting tetrahydrofurfuryl alcohol with acetic anhydride . The reaction typically involves the following steps:
Reactants: Tetrahydrofurfuryl alcohol and acetic anhydride.
Catalyst: A weak base such as pyridine is often used to facilitate the reaction.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix tetrahydrofurfuryl alcohol and acetic anhydride.
Continuous Monitoring: The reaction conditions, including temperature and pressure, are continuously monitored to maintain consistency and quality.
Purification: The final product is purified using distillation or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions: Tetrahydrofurfuryl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to tetrahydrofurfuryl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Depending on the conditions, products like tetrahydrofurfuryl aldehyde or carboxylic acids can be formed.
Reduction Products: Tetrahydrofurfuryl alcohol is the primary product.
Substitution Products: Various substituted furans can be synthesized.
科学研究应用
Tetrahydrofurfuryl acetate has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the food and cosmetics industries for its flavoring properties.
相似化合物的比较
Tetrahydrofurfuryl acetate is unique in its flavor profile and chemical properties. Similar compounds include:
Tetrahydrofurfuryl butyrate: Similar in structure but with a different ester group, leading to a distinct flavor.
Tetrahydrofurfuryl cinnamate: Another ester derivative with unique aromatic properties.
Tetrahydrofurfuryl propionate: Similar ester but with a propionate group, offering different chemical reactivity.
These compounds share some similarities in their chemical structure but differ in their specific applications and properties, highlighting the uniqueness of this compound.
属性
IUPAC Name |
oxolan-2-ylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(8)10-5-7-3-2-4-9-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQDYYFAFXGBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862335 | |
| Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; Honey, maple, bready aroma | |
| Record name | Tetrahydrofurfuryl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11454 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetrahydrofurfuryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Tetrahydrofurfuryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
194.00 to 195.00 °C. @ 753.00 mm Hg | |
| Record name | Tetrahydrofurfuryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, ether, chloroform, Soluble (in ethanol) | |
| Record name | Tetrahydrofurfuryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.058-1.064 | |
| Record name | Tetrahydrofurfuryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1430/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
637-64-9 | |
| Record name | Tetrahydrofurfuryl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanmethanol, tetrahydro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAHYDROFURFURYL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furanmethanol, tetrahydro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofurfuryl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROFURFURYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1PIW4REZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrofurfuryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of Tetrahydrofurfuryl acetate in the presence of specific catalysts?
A1: this compound undergoes radical-chain racemization when exposed to alkanethiols containing electron-withdrawing S-alkyl groups and silanethiols. These compounds act as polarity-reversal catalysts, facilitating the racemization at 60°C. Interestingly, simple alkanethiols do not exhibit this catalytic effect. [, ]
Q2: Are there any reactions involving this compound that provide insights into complex biological processes?
A2: Research suggests that the radical-chain racemization of this compound, catalyzed by polarity-reversal catalysts, might offer valuable insights into the mechanisms of radical-induced DNA strand cleavage. [] While further investigation is needed, this connection highlights the compound's relevance in understanding fundamental biological reactions.
Q3: Can this compound undergo transformations involving ring modifications?
A3: Yes, this compound can participate in ring transformations, as evidenced by its reaction with trifluoromethanesulfonic acid (TFMS). This reaction leads to the formation of 3-acetoxy-tetrahydropyran, highlighting the susceptibility of the tetrahydrofuran ring to cleavage and rearrangement in the presence of strong acids. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate](/img/structure/B166713.png)


![4,5-Difluorobenzo[a]pyrene](/img/structure/B166725.png)






